molecular formula C22H16N2S2 B8637830 3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 667938-13-8

3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile

Cat. No.: B8637830
CAS No.: 667938-13-8
M. Wt: 372.5 g/mol
InChI Key: WNFABWTVUQWATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C22H16N2S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

667938-13-8

Molecular Formula

C22H16N2S2

Molecular Weight

372.5 g/mol

IUPAC Name

3,6-bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H16N2S2/c1-15-3-7-17(8-4-15)25-21-11-12-22(20(14-24)19(21)13-23)26-18-9-5-16(2)6-10-18/h3-12H,1-2H3

InChI Key

WNFABWTVUQWATM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=C(C=C2)SC3=CC=C(C=C3)C)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylthiophenol (3.41 g, 27.5 mmol), potassium carbonate (3.80 g, 27.5 mmol) and ditosylated dicyanohydroquinone (i.e. product A) (5.00 g, 10.7 mmol) in DMF (40 mL) were reacted as described above. The mixture was isolated as described above to give a yellow solid. The solid was purified by flash column chromatography (gradient elution: 5%-10%-30% ethyl acetate:isohexane, finally dichloromethane) to give the title compound as a yellow solid (2.07 g, 52%). [Found: C, 69.9%; H, 4.4%; N, 7.3%; S, 16.9%; C22H16N2S2 requires C, 70.9%, H, 4.3%, N, 7.5%, S, 17.2%]; MS (EI+) 372 (M+, 100%), 357 (M-CH3, 5%), 123 (CH3C6H4S, 15), 91 (CH3C6H4, 15).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ditosylated dicyanohydroquinone
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
product A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
52%

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